

# Technical Characterization Guide: 1-Bromo-6-methoxynaphthalen-2-ol

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## Compound of Interest

Compound Name:	1-Bromo-6-methoxynaphthalen-2-ol
CAS No.:	194594-62-2
Cat. No.:	B1602741

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## Executive Summary

**1-Bromo-6-methoxynaphthalen-2-ol** (CAS: 194594-62-2) is a tri-substituted naphthalene derivative characterized by an electron-rich phenolic system. It is primarily generated via the electrophilic bromination of 6-methoxy-2-naphthol. Due to the strong ortho-directing influence of the hydroxyl group at position 2, the bromine atom preferentially adds to position 1 (kinetic control), distinguishing it from the thermodynamic 6-bromo-2-naphthol isomers used in Naproxen manufacturing.

Accurate characterization of this molecule is essential for:

- **Impurity Profiling:** Quantifying it as a "1-bromo" regioisomer in 6-methoxy-2-naphthol feedstocks.
- **Synthetic Validation:** Confirming the regioselectivity of bromination reactions.
- **Reference Standards:** Establishing purity protocols for pharmaceutical intermediates.

## Chemical Identity & Properties

Property	Specification
IUPAC Name	1-Bromo-6-methoxynaphthalen-2-ol
Common Synonyms	1-Bromo-6-methoxy-2-naphthol; 1-Bromo-2-hydroxy-6-methoxynaphthalene
CAS Number	194594-62-2
Molecular Formula	
Molecular Weight	253.09 g/mol
Appearance	Off-white to pale beige crystalline solid
Melting Point	127 – 128 °C
Solubility	Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water

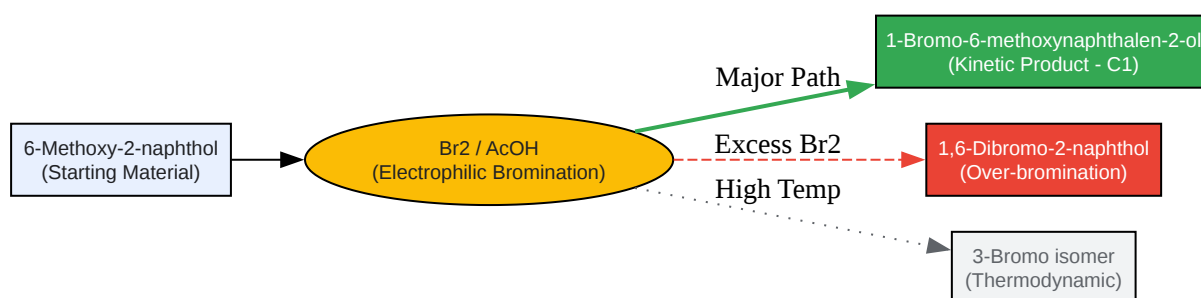
## Synthesis & Origin Context

Understanding the origin of **1-Bromo-6-methoxynaphthalen-2-ol** is vital for interpreting its impurity profile. It arises from the bromination of 6-methoxy-2-naphthol.

- Reaction: Electrophilic Aromatic Substitution ( ).
- Mechanism: The hydroxyl group at C2 strongly activates the C1 position (ortho) and C3 position (ortho). However, C1 is kinetically favored due to the stability of the transition state, despite potential steric hindrance.
- Critical Impurities:
  - Starting Material: 6-Methoxy-2-naphthol (Unreacted).
  - Over-Bromination: 1,6-Dibromo-2-naphthol (if bromine excess is present).

- Regioisomer: 3-Bromo-6-methoxynaphthalen-2-ol (Thermodynamic product, rare under mild conditions).

## Visualization: Synthesis & Impurity Pathway



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Caption: Reaction pathway showing the formation of the target molecule and potential impurities.

## Analytical Characterization Protocols

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. The presence of the bromine at C1 creates a distinct "peri-effect" on the proton at C8, shifting it downfield.

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub> or CDCl<sub>3</sub>):

Position	Proton Type	Multiplicity	Approx. Shift (ppm)	Coupling (Hz)	Structural Insight
-OH	Hydroxyl	Singlet (br)	9.5 – 10.2	-	Exchangeable with .
H8	Aromatic	Doublet (d)	8.05 – 8.15		Diagnostic: Deshielded by C1-Br (Peri-effect).
H4	Aromatic	Doublet (d)	7.75 – 7.85		Meta to OH, Para to Br.
H3	Aromatic	Doublet (d)	7.25 – 7.35		Ortho to OH. Shielded by OH.
H5	Aromatic	Doublet (d)	7.15 – 7.25		Meta to OMe.
H7	Aromatic	Doublet of Doublets (dd)	7.05 – 7.15		Ortho to OMe.
-OCH3	Methoxy	Singlet (s)	3.85 – 3.90	-	Characteristic methoxy peak.

#### Interpretation Logic:

- Absence of H1: In the starting material, H1 appears as a doublet. In the product, this signal disappears.
- H8 Shift: Compare with starting material. H8 should shift downfield (ppm) due to the steric/electronic proximity of the bromine atom.

## B. Mass Spectrometry (MS)

Mass spectrometry confirms the presence of bromine via its characteristic isotopic abundance.

- Ionization Mode: ESI- (Negative Mode) is preferred for phenols (loss of  $\text{H}^+$ ). ESI+ can be used if looking for  $\text{M}^+$ .
- Molecular Ion:  
252 and 254.
- Isotopic Pattern:
  - The natural abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  is approximately 1:1.
  - Spectra Validation: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units ( $m/z$  252 and 254).
  - Example (ESI-): Peaks at  $m/z$  251 (base peak) with  $m/z$  253 (approx. 1:1 intensity) and 253 (base peak) with  $m/z$  251 (approx. 1:1 intensity).

## C. Infrared Spectroscopy (FT-IR)

Used for rapid identification of functional groups.

- O-H Stretch: Broad band at  
(Intermolecular H-bonding).
- C-H Aromatic: Weak peaks at  
.
- C-O Stretch: Strong band at  
(Aryl alkyl ether).
- C-Br Stretch:  
(Often difficult to assign definitively in fingerprint region, but distinct from starting material).

## Purity & Separation Protocol (HPLC)

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is required to separate the 1-bromo isomer from the starting material and potential dibromo impurities.

### Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
  - 0-2 min: 30% B (Isocratic)
  - 2-15 min: 30%  
90% B (Linear Gradient)
  - 15-20 min: 90% B (Wash)
- Flow Rate: 1.0 mL/min.

- Detection: UV at 230 nm (Naphthalene core absorption) and 280 nm.

## System Suitability Criteria

- Resolution (

):

between 6-methoxy-2-naphthol and **1-bromo-6-methoxynaphthalen-2-ol**.

- Tailing Factor:

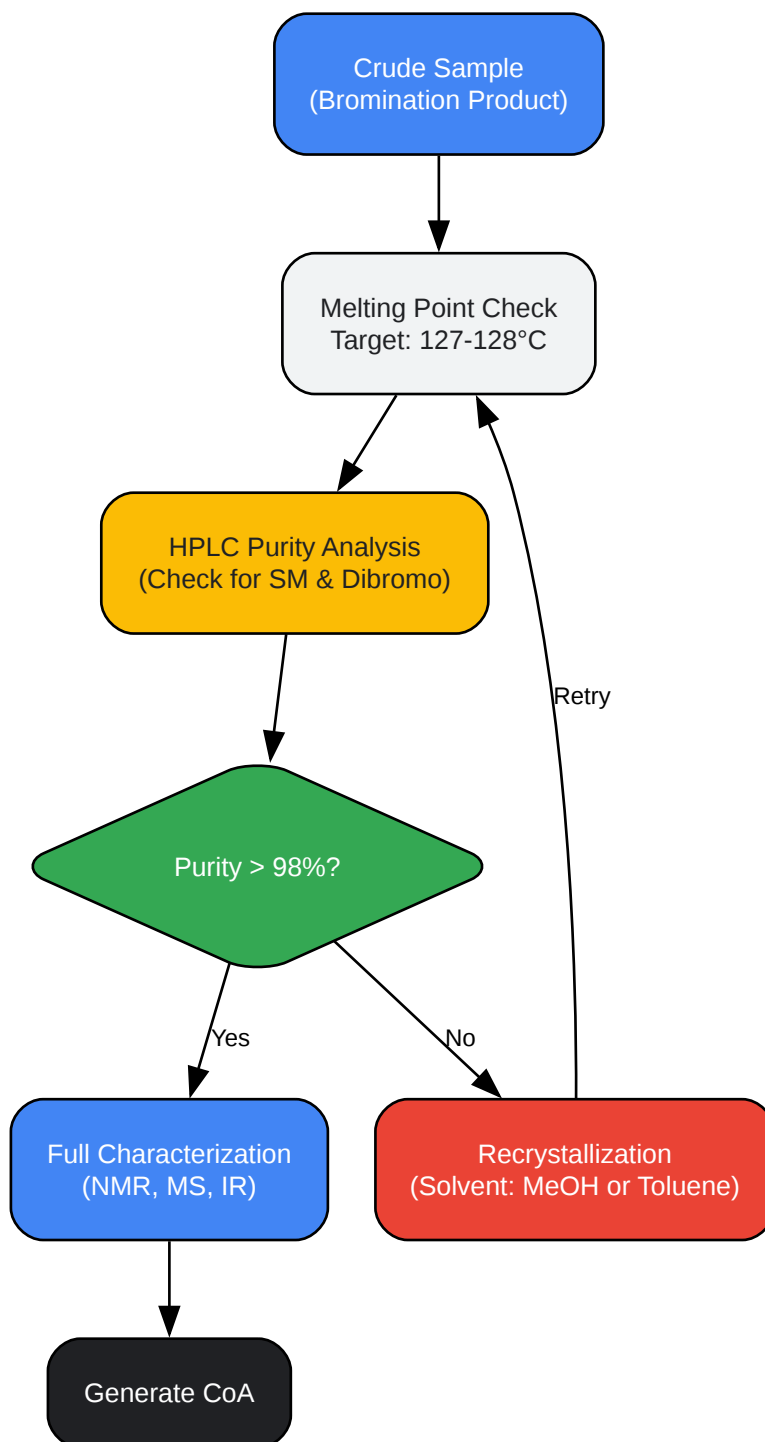
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- Retention Order:

1. 6-Methoxy-2-naphthol (Most Polar).
2. **1-Bromo-6-methoxynaphthalen-2-ol**.
3. 1,6-Dibromo-2-naphthol (Least Polar).

## Analytical Workflow Diagram

This flowchart guides the researcher through the logical sequence of characterization.



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Caption: Step-by-step decision tree for the purification and validation of the compound.

## References

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